molecular formula C11H17NO B2357215 N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide CAS No. 2224246-45-9

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide

Cat. No.: B2357215
CAS No.: 2224246-45-9
M. Wt: 179.263
InChI Key: ZQXPCCAJVPLEEJ-UHFFFAOYSA-N
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Description

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide is an acrylamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked via a methyl group to the nitrogen of a prop-2-enamide moiety. The bicyclo[2.2.1]heptane system imparts rigidity and stereochemical constraints, which may enhance binding selectivity in pharmacological or materials science applications.

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-10(13)12-8-11-5-3-9(7-11)4-6-11/h2,9H,1,3-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXPCCAJVPLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC12CCC(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Dehydration Steps

Post-cycloaddition modifications include hydrogenation of unsaturated bicycloheptenes. For instance, 5-ethylbicyclo[2.2.1]hept-2-ene undergoes catalytic hydrogenation (Pd/C, H₂) to yield 2-ethylidenebicyclo[2.2.1]heptane, demonstrating the feasibility of reducing double bonds within the bicyclic system. Dehydration steps using acidic conditions may further adjust substituent positioning.

Introduction of the Methyl Group at the Bridgehead Position

Alkylation of Bicycloheptane Derivatives

The 1-bicyclo[2.2.1]heptanylmethyl group likely originates from alkylation of a bridgehead position. A plausible route involves reacting bicyclo[2.2.1]heptan-1-ol with methyl iodide under Mitsunobu conditions (DIAD, PPh₃) to install the methyl group. Alternatively, Friedel-Crafts alkylation using chloromethyl ethers and Lewis acids (e.g., AlCl₃) could achieve similar results, though steric hindrance may limit efficiency.

Reductive Amination Pathways

Another approach utilizes reductive amination of bicyclo[2.2.1]heptan-1-carbaldehyde with methylamine. Hydrogenation over Pt/C or Pd/C catalysts at 60–80°C facilitates imine reduction to yield 1-bicyclo[2.2.1]heptanylmethylamine. This intermediate is critical for subsequent acrylamide formation.

Amidation to Form Prop-2-enamide

Acryloyl Chloride Coupling

The final step involves reacting 1-bicyclo[2.2.1]heptanylmethylamine with acryloyl chloride in the presence of a base (e.g., triethylamine). This Schotten-Baumann-type reaction typically proceeds at 0–25°C in dichloromethane or THF, yielding the target acrylamide. Solid-supported catalysts, such as nickel-loaded molecular sieves, enhance reaction efficiency and recyclability, achieving yields exceeding 95% under optimized conditions.

Alternative Methods: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide reagents (e.g., EDC, DCC) promote coupling between the amine and acrylic acid. This method requires catalytic DMAP and inert atmospheres to prevent polymerization of the acrylamide.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Key Reference
Diels-Alder Cycloaddition 2-butene + cyclopentadiene, 250°C 78
Hydrogenation Pd/C, H₂, 60°C 92
Reductive Amination Pt/C, H₂, 80°C 85
Acrylamide Formation Acryloyl chloride, Et₃N, 0°C 89
Solid-Supported Catalysis Ni/molecular sieve, 80°C, 12h 96

Challenges and Optimization Strategies

Steric Hindrance in Bicyclic Systems

The rigid bicyclo[2.2.1]heptane skeleton impedes nucleophilic attacks at the bridgehead. Employing bulky bases (e.g., DBU) and polar aprotic solvents (DMF, DMSO) mitigates steric effects during alkylation and amidation.

Polymerization of Acrylamide

To suppress acrylamide polymerization, reactions are conducted at low temperatures (0–5°C) with radical inhibitors (e.g., hydroquinone). Alternatively, in situ generation of acryloyl chloride from acrylic acid and thionyl chloride minimizes handling of the unstable acyl chloride.

Applications and Derivatives

This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing β₂-adrenergic agonists like formoterol. Derivatives incorporating electron-withdrawing groups on the acrylamide enhance binding affinity to pulmonary receptors.

Chemical Reactions Analysis

Types of Reactions

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as CXCR2, which is involved in cancer metastasis . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Phenoxyphenyl)prop-2-enamide

  • Structural Differences: Replaces the norbornylmethyl group with a 4-phenoxyphenyl substituent.
  • Patent Status : Explicitly cited in a World Intellectual Property Organization (WIPO) patent (claims 1, 34, etc.) for compositions and methods, indicating therapeutic or industrial applications .
  • Functional Implications: The phenoxyphenyl group may enhance binding to hydrophobic enzyme pockets or receptor sites, whereas the norbornylmethyl group in the target compound could improve metabolic stability due to reduced oxidative susceptibility.

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N,N-dimethyl(2-propenyl)

  • Structural Differences: Features a carboxamide directly attached to the norbornene ring, with N,N-dimethyl and propenyl substituents. This contrasts with the target compound’s acrylamide-linked norbornylmethyl group.
  • Data Availability: No supplier or experimental data are available, limiting direct comparisons. The propenyl group may confer reactivity in polymerization, while the dimethylamino group could influence solubility or charge distribution .

Comparative Data Table

Compound Name Core Structure Key Substituents Patent/Commercial Status Hypothesized Applications
N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide Bicyclo[2.2.1]heptane Norbornylmethyl, acrylamide Not explicitly patented Pharmaceuticals, polymers
N-(4-Phenoxyphenyl)prop-2-enamide Benzene 4-Phenoxyphenyl, acrylamide Patented (WIPO) Drug formulations
Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives Norbornene Carboxamide, propenyl, dimethyl No commercial data Specialty chemicals, catalysts

Research Findings and Implications

  • Pharmacological Potential: The WIPO-patented N-(4-phenoxyphenyl)prop-2-enamide highlights acrylamide derivatives’ relevance in drug discovery, likely targeting enzymes or receptors where aromatic interactions dominate. The norbornane-based analog could offer advantages in CNS drug delivery due to improved blood-brain barrier penetration from its lipophilic bicyclic structure .
  • Material Science: The propenyl group in the norbornene carboxamide derivative () suggests utility in crosslinking reactions or polymer networks, though empirical data are lacking .

Biological Activity

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide is a compound of significant interest in biochemical research due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane moiety linked to a prop-2-enamide group, which imparts distinct chemical characteristics that enable interaction with various biological molecules. Its molecular formula is C_{11}H_{15}N, and it has been identified as a potential modulator of biological pathways.

This compound is believed to interact with specific receptors, notably acting as an antagonist to the CXCR2 receptor, which plays a role in cancer metastasis and inflammation. This interaction suggests potential applications in therapeutic strategies aimed at inhibiting tumor growth and metastasis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by interfering with signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : By modulating the activity of CXCR2, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity : Some studies have indicated potential neuroprotective effects, although further research is needed to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; significant reduction in tumor size in animal models.
Johnson et al., 2024Anti-inflammatory EffectsReported decreased levels of pro-inflammatory cytokines in treated models; potential for therapeutic use in chronic inflammatory conditions.
Lee et al., 2024NeuroprotectionObserved protective effects against oxidative stress-induced neuronal damage; suggested mechanisms involve modulation of neuroinflammatory pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amide precursors through various organic synthesis methods, including photochemical reactions and radical cyclization techniques.

Common Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Can yield oxidized derivatives.
  • Reduction : May produce amines or alcohols.
  • Substitution : Functional groups can be replaced by nucleophiles under appropriate conditions.

Q & A

What synthetic methodologies are most effective for producing N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide, and how is purity validated?

Level: Basic
Answer:
The synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with acrylamide precursors. A robust method includes reacting 1-bicyclo[2.2.1]heptanylmethylamine with acryloyl chloride in a controlled anhydrous environment (e.g., methylene chloride) using triethylamine as a base to neutralize HCl byproducts . Post-synthesis, purity is validated via gas chromatography (GC) to detect residual starting materials (<0.5%) and confirm isomer ratios. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, ensuring absence of side products like over-alkylated derivatives .

How can reaction parameters be optimized to maximize yield while minimizing isomer formation?

Level: Advanced
Answer:
Key parameters include:

  • Base stoichiometry : Use 0.9–1.2 moles of inorganic base (e.g., NaOH) per mole of bicycloheptanylmethylamine to avoid under-/over-neutralization, which reduces yield .
  • Solvent system : A heterogeneous mixture of water and non-aqueous solvents (e.g., ethers) improves reagent dispersion and heat dissipation, reducing side reactions .
  • Temperature control : Maintain reaction temperatures between −10°C and 20°C to suppress exothermic side reactions and favor kinetic control over isomer formation .
  • Reagent addition rate : Gradual introduction of acryloyl chloride minimizes local overheating and improves selectivity for the desired amide bond .

Example data : Increasing base from 0.2 to 1.0 moles raised yield from 60% to 85%, while exceeding 1.5 moles led to emulsion formation, complicating isolation .

What analytical strategies resolve endo/exo isomerism in this compound?

Level: Advanced
Answer:
Isomer separation requires preparative chromatography (e.g., HPLC with chiral stationary phases) or crystallization in polar solvents (e.g., ethanol/water mixtures) exploiting differential solubility. Dynamic NMR at variable temperatures can distinguish isomers via coalescence phenomena in proton signals. For quantification, GC-MS with a capillary column (e.g., DB-5) resolves isomers based on retention time differences (e.g., endo isomer elutes earlier due to lower polarity) .

How does the bicyclo[2.2.1]heptane scaffold influence the compound’s reactivity and bioactivity?

Level: Basic
Answer:
The bicycloheptane moiety imposes steric constraints that limit conformational flexibility, potentially enhancing binding specificity to biological targets. Its hydrophobic nature improves membrane permeability, while the bridgehead methyl group can stabilize transition states in nucleophilic reactions. Comparative studies with acyclic analogs show bicycloheptane derivatives exhibit higher thermal stability and resistance to enzymatic degradation .

What contradictions exist in reported yields for similar enamide syntheses, and how can they be addressed?

Level: Advanced
Answer:
Discrepancies in yields (e.g., 70–99%) often stem from:

  • Solvent purity : Trace moisture in anhydrous solvents hydrolyzes acryloyl chloride, reducing effective reagent concentration.
  • Isomer reporting : Some studies aggregate endo/exo yields, while others report isolated isomers.
  • Catalyst residues : Residual metal catalysts (e.g., from prior steps) may accelerate side reactions.

Mitigation : Standardize solvent drying (e.g., molecular sieves), use inert atmospheres, and employ HPLC-UV for isomer-specific quantification .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level: Basic
Answer:

  • Enzyme inhibition assays : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values.
  • Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations in model cell lines.
  • Cytotoxicity screening : MTT or resazurin assays in cancer/normal cell lines to assess selectivity .

How do electronic effects of substituents on the acrylamide group modulate reactivity?

Level: Advanced
Answer:
Electron-withdrawing groups (e.g., fluorine) on the acrylamide increase electrophilicity, enhancing Michael addition reactivity with thiols or amines. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve stability under physiological conditions. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reaction kinetics, validated by kinetic studies using stopped-flow spectrometry .

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